

Etisazole molecular structure and properties

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Compound of Interest		
Compound Name:	Etisazole	
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Etisazole: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Etisazole, with the IUPAC name N-ethyl-1,2-benzothiazol-3-amine, is a heterocyclic compound belonging to the benzothiazole class. This document provides an in-depth technical overview of its molecular structure, physicochemical properties, and established pharmacological profile. Primarily recognized for its antifungal properties, **Etisazole**'s mechanism of action is centered on the disruption of fungal cell membrane integrity through the inhibition of ergosterol biosynthesis. This guide details its presumed mechanism of action, offers generalized experimental protocols for its synthesis and for assays to evaluate its biological activity, and presents its known properties in a structured format for ease of reference.

Molecular Structure and Identification

Etisazole is a substituted benzothiazole derivative. Its core structure consists of a benzene ring fused to a thiazole ring, with an ethylamino group attached to the thiazole ring.

Table 1: Molecular Identifiers of Etisazole



Identifier	Value	Citation
IUPAC Name	N-ethyl-1,2-benzothiazol-3- amine	[1]
CAS Number	7716-60-1	[1]
Molecular Formula	C ₉ H ₁₀ N ₂ S	[1]
SMILES	CCNC1=NSC2=CC=CC=C21	[1]
InChI	InChI=1S/C9H10N2S/c1-2-10- 9-7-5-3-4-6-8(7)12-11-9/h3- 6H,2H2,1H3,(H,10,11)	[1]
InChIKey	CPYSWRYVSINXMC- UHFFFAOYSA-N	[1]

Physicochemical Properties

The physicochemical properties of **Etisazole** are crucial for its formulation, delivery, and biological activity.

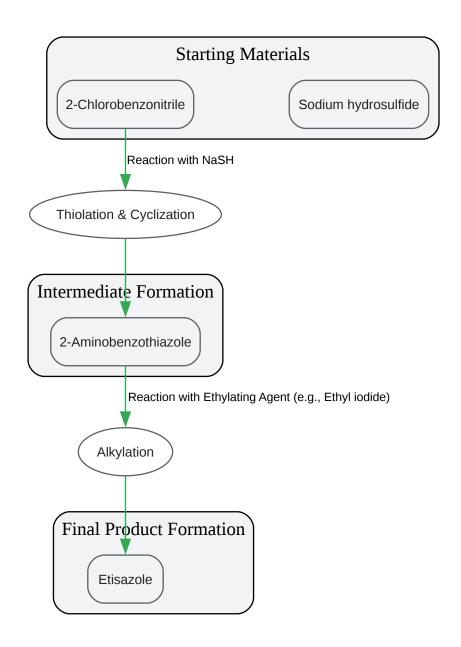
Table 2: Physicochemical Properties of Etisazole

Property	Value	Citation
Molecular Weight	178.26 g/mol	[1]
Melting Point	78 °C	[2][3]
Boiling Point (Predicted)	242.2 ± 23.0 °C	[2]
pKa (Predicted)	7.39 ± 0.50	[2]
LogP (Predicted)	2.5	[1]
Solubility	Data not readily available	

Synthesis



While a specific, detailed experimental protocol for the synthesis of **Etisazole** is not readily available in the searched literature, a general synthetic approach can be inferred from the synthesis of similar N-substituted 2-aminobenzothiazole derivatives. A plausible synthetic route is outlined below.



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A generalized synthetic workflow for **Etisazole**.

General Experimental Protocol for Synthesis:

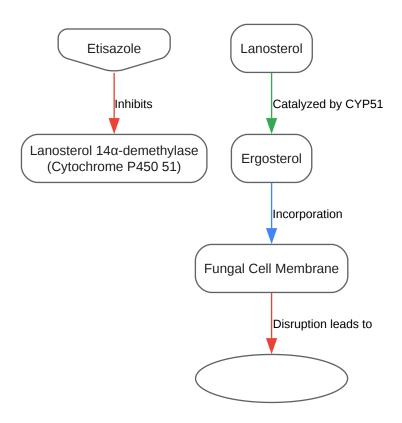


A typical synthesis would likely involve the reaction of a 2-halobenzonitrile with a sulfur source to form a 2-aminobenzothiazole intermediate. This intermediate would then be N-alkylated using an appropriate ethylating agent in the presence of a base to yield N-ethyl-1,2-benzothiazol-3-amine (**Etisazole**). Purification would likely be achieved through recrystallization or column chromatography.

Pharmacological Profile Mechanism of Action: Antifungal Activity

Etisazole, as a thiazole derivative, is presumed to exert its antifungal effects in a manner similar to other azole antifungals. The primary mechanism of action is the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α -demethylase.[1][4] This enzyme is critical for the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane.

The inhibition of this enzyme leads to a depletion of ergosterol and an accumulation of toxic sterol intermediates.[4] This disruption of the cell membrane's structure and function results in increased permeability, leakage of essential cellular contents, and ultimately, fungal cell death. [1] Some studies on related thiazole derivatives also suggest a possible interaction with the fungal cell wall structure.[5]





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Signaling pathway of **Etisazole**'s antifungal action.

Pharmacokinetics and Pharmacodynamics

Specific pharmacokinetic and pharmacodynamic data for **Etisazole** are not extensively available in the public domain. However, general characteristics of azole antifungals can provide some insight. These compounds typically exhibit variable oral absorption, which can be influenced by factors such as gastric pH. They are generally metabolized in the liver by cytochrome P450 enzymes and are subject to drug-drug interactions. The ratio of the area under the concentration-time curve (AUC) to the minimum inhibitory concentration (MIC) is often the key pharmacodynamic parameter for azoles.

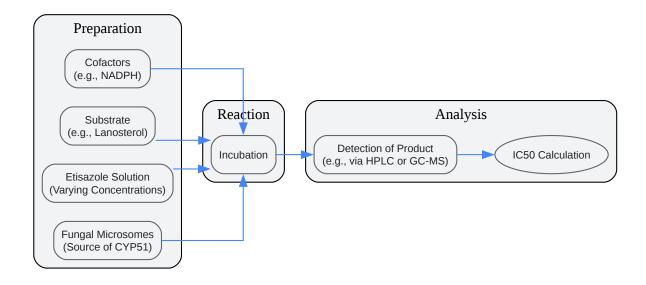
Central Nervous System (CNS) Effects

While specific data on the CNS effects of **Etisazole** are lacking, some thiazole derivatives have been investigated for their potential CNS activity, including anticonvulsant and CNS depressant effects. The ability of antifungal azoles to penetrate the blood-brain barrier is variable and can influence their efficacy in treating CNS fungal infections. Given the lipophilic nature suggested by its predicted LogP, some degree of CNS penetration might be possible, but this would require experimental verification.

Experimental Protocols for Biological Evaluation Cytochrome P450 Demethylase Inhibition Assay

This assay is crucial to confirm the inhibitory effect of **Etisazole** on its presumed target.





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Workflow for a CYP51 inhibition assay.

Methodology:

- Preparation of Fungal Microsomes: Isolate microsomes from a relevant fungal species (e.g., Candida albicans) as a source of lanosterol 14α-demethylase.
- Incubation: In a reaction mixture, combine the fungal microsomes, a suitable substrate (e.g., radiolabeled lanosterol), and varying concentrations of **Etisazole**.
- Reaction Initiation: Start the reaction by adding a cofactor, such as NADPH.
- Reaction Termination: After a defined incubation period, stop the reaction.
- Product Analysis: Extract the sterols and analyze the conversion of the substrate to the product using techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
- Data Analysis: Determine the concentration of Etisazole that causes 50% inhibition of the enzyme activity (IC₅₀ value).



Ergosterol Biosynthesis Assay

This whole-cell assay provides evidence of the downstream effect of enzyme inhibition.

Methodology:

- Fungal Culture: Grow a susceptible fungal strain in a suitable liquid medium.
- Treatment: Expose the fungal cultures to various concentrations of Etisazole for a specified duration.
- Sterol Extraction: Harvest the fungal cells and extract the total sterols using a saponification method with alcoholic potassium hydroxide.
- Quantification: Analyze the extracted sterols using spectrophotometry or chromatography (HPLC or GC-MS) to quantify the amount of ergosterol.
- Data Analysis: Compare the ergosterol content in treated cells to that in untreated control
 cells to determine the inhibitory effect of Etisazole on ergosterol biosynthesis.

Conclusion

Etisazole is a benzothiazole derivative with established antifungal properties, likely acting through the inhibition of ergosterol biosynthesis. This guide has summarized its key molecular and physicochemical characteristics and provided a framework for its synthesis and biological evaluation. Further research is warranted to fully elucidate its pharmacokinetic and pharmacodynamic profile, as well as to explore its potential CNS effects. The provided experimental outlines can serve as a foundation for such future investigations by researchers and drug development professionals.

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